Digallium strontium tetrasulphide

Beschreibung

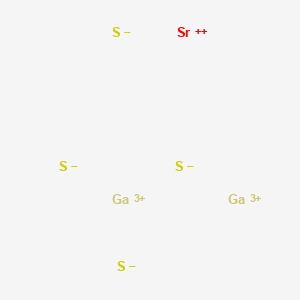

Digallium Strontium Tetrasulphide (Ga₂SrS₄) is an inorganic compound comprising gallium (Ga), strontium (Sr), and sulfur (S) in a tetrasulphide (S₄²⁻) configuration. The tetrasulphide group (S₄²⁻) is characterized by a chain of four sulfur atoms with a -2 charge, known for redox activity and polymer-forming capabilities . In Ga₂SrS₄, strontium likely adopts a +2 oxidation state, while gallium may exhibit a +3 state, forming a complex ionic-covalent lattice. Potential applications include catalysis, energy storage, or optoelectronics, leveraging the synergistic properties of Ga, Sr, and S₄²⁻.

Eigenschaften

CAS-Nummer |

12592-70-0 |

|---|---|

Molekularformel |

Ga2S4Sr |

Molekulargewicht |

355.3 g/mol |

IUPAC-Name |

digallium;strontium;tetrasulfide |

InChI |

InChI=1S/2Ga.4S.Sr/q2*+3;4*-2;+2 |

InChI-Schlüssel |

DBIBBLIRTSKXLX-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |

Kanonische SMILES |

[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |

Andere CAS-Nummern |

12592-70-0 |

Synonyme |

digallium strontium tetrasulphide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Sodium Tetrasulphide (Na₂S₄)

Structural and Compositional Similarities :

Key Differences :

- Cationic Influence : Ga₂SrS₄ combines alkaline earth (Sr²⁺) and post-transition metal (Ga³⁺) ions, introducing covalent bonding due to Ga's higher electronegativity compared to Na⁺. This likely enhances thermal stability and electronic conductivity.

- Applications : Na₂S₄ is used in redox reactions and polymer synthesis, while Ga₂SrS₄ may excel in high-temperature solid-state applications.

| Property | Na₂S₄ | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Bonding Type | Ionic | Ionic-Covalent |

| Thermal Stability | Moderate | High |

| Conductivity | Insulator | Semiconductor-like |

Strontium Titanate (SrTiO₃)

Structural Contrast :

- SrTiO₃ adopts a perovskite structure (ABO₃), whereas Ga₂SrS₄ may form a layered or chain-like structure due to S₄²⁻’s linear geometry.

Electronic Properties :

- Oxidation States : Sr²⁺ is common in both, but Ti⁴⁺ in SrTiO₃ enables wide-bandgap semiconductor behavior . Ga₂SrS₄’s Ga³⁺ and S₄²⁻ could facilitate narrower bandgaps, suitable for visible-light photocatalysis.

- Applications : SrTiO₃ is used in capacitors and superconductors, while Ga₂SrS₄ might be tailored for photovoltaics or ion-conductive materials.

| Property | SrTiO₃ | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Crystal System | Cubic (Perovskite) | Orthorhombic/Layered |

| Bandgap | ~3.2 eV | 1.5–2.5 eV (Predicted) |

| Primary Use | Electronics | Energy Storage |

Organic Tetrasulphides (e.g., Diallyl Tetrasulphide, Dipropyl Tetrasulphide)

Functional Groups :

- Organic tetrasulphides like C₆H₁₄S₄ (Dipropyl Tetrasulphide) feature S₄ chains bonded to alkyl groups , whereas Ga₂SrS₄ is fully inorganic.

Reactivity and Solubility :

- Organic Variants : Hydrophobic and soluble in organic solvents; used in vulcanization and polymer cross-linking .

- Ga₂SrS₄ : Likely insoluble in organic solvents but reactive with acids to release H₂S.

| Property | Dipropyl Tetrasulphide | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Solubility | Organic Solvents | Aqueous Acids |

| Reactivity | Vulcanization Agent | Acid Decomposition |

| Thermal Stability | Low (~100°C) | High (>500°C) |

Bis-(triethoxy silylpropyl) Tetrasulphide (TESPT)

Functional Role :

Comparison with Ga₂SrS₄ :

- Bonding : TESPT’s Si-O and S-S bonds enable cross-linking in polymers, while Ga₂SrS₄’s metal-sulfur bonds may facilitate ionic conduction.

- Applications : TESPT is industrial (tire manufacturing), whereas Ga₂SrS₄ could serve in advanced ceramics or battery electrolytes.

| Property | TESPT | Ga₂SrS₄ (Inferred) |

|---|---|---|

| Primary Bonds | Si-O, S-S | Ga-S, Sr-S |

| Application Field | Polymers | Solid-State Materials |

Key Research Directions :

Synthesis of Ga₂SrS₄ via solid-state or solvothermal methods.

Characterization of its bandgap and ionic conductivity.

Exploration in photocatalysis or solid electrolytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.